6,6-Difluoro-1,4-diazepane dihydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6,6-difluoro-1,4-diazepane;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2BrH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDVDHYLPRRPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)(F)F.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Studies on the 6,6 Difluoro 1,4 Diazepane Framework
Conformational Analysis of the Difluorodiazepam Ring System: Influence of Geminal Fluorine Substitution
The seven-membered 1,4-diazepane ring is inherently flexible, capable of adopting several low-energy conformations, including twist-chair, boat, and twist-boat forms. nih.govmdpi.comresearchgate.net The introduction of a geminal difluoro group at the C6 position significantly constrains this conformational flexibility and influences the equilibrium between different ring conformations. This influence stems from the unique stereoelectronic properties of fluorine.
The high electronegativity of the two fluorine atoms induces a strong dipole moment and alters the electron distribution within the ring. Furthermore, the presence of two fluorine atoms on the same carbon atom leads to the Thorpe-Ingold effect, which favors a smaller C5-C6-C7 bond angle compared to its non-fluorinated counterpart. This geometric constraint forces significant changes in the ring's puckering and the relative stability of its possible conformations. While studies on vicinal difluorination have shown that hyperconjugative interactions stabilize gauche conformations, geminal difluorination primarily exerts its influence through steric and electrostatic effects, often favoring a twist-chair conformation to minimize unfavorable steric and dipole-dipole interactions. mdpi.com
| Conformational Feature | Influence of 6,6-Difluoro Substitution | Rationale |
| Ring Puckering | Increased puckering around the C6 position | Thorpe-Ingold effect reduces the C5-C6-C7 bond angle, forcing adjacent atoms out of plane. |
| Preferred Conformation | Likely favors a specific twist-chair conformation | Minimizes steric repulsion and unfavorable electrostatic interactions from the C-F bonds. |
| Conformational Rigidity | Increased rigidity compared to the parent 1,4-diazepane | The energetic barrier to ring inversion is raised due to the steric and electronic demands of the CF2 group. |
| Key Dihedral Angles | Alteration of N1-C7-C6-C5 and N4-C5-C6-C7 angles | The system adjusts to accommodate the modified C6 geometry and minimize torsional strain. |
This interactive table summarizes the key influences of geminal difluorination on the conformational properties of the 1,4-diazepane ring.
Quantum Chemical Calculations and Mechanistic Insights into Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of the 6,6-difluoro-1,4-diazepane (B3143573) framework. mdpi.com These methods can be used to corroborate conformational analyses by calculating the relative energies of different geometric isomers to identify the global minimum energy structure.
Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map are critical for predicting reactivity. The strong electron-withdrawing nature of the geminal fluorine atoms creates a highly electron-deficient (electrophilic) center at the C6 carbon. The MEP map would visualize this, showing a region of positive potential around C6 and negative potential around the fluorine and nitrogen atoms. This electronic arrangement suggests that the nitrogen atoms retain their nucleophilic character, making them susceptible to reactions like alkylation, while the C-F bonds are exceptionally stable. DFT calculations can model the reaction pathways and determine the activation energies for such transformations, providing mechanistic insights that are difficult to obtain experimentally. nih.govnih.gov
| Computational Method | Information Gained for 6,6-Difluoro-1,4-diazepane | Significance |
| Geometry Optimization (DFT) | Most stable 3D conformation, bond lengths, and angles. | Predicts the ground-state structure and provides a basis for all other calculations. |
| Frequency Calculation | Verifies stable conformers (no imaginary frequencies) and predicts IR spectrum. | Confirms that the optimized geometry is a true energy minimum. |
| Frontier Molecular Orbital (FMO) Analysis | Energy and distribution of HOMO and LUMO. | Identifies sites for nucleophilic (HOMO) and electrophilic (LUMO) attack, predicting overall reactivity. |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of electron-rich (negative) and electron-poor (positive) regions. | Highlights the nucleophilicity of the nitrogen atoms and the electrophilic nature of the carbon backbone. |
| Transition State (TS) Calculation | Energy barriers for potential reactions (e.g., N-alkylation). | Provides quantitative insight into reaction kinetics and mechanism. |
This interactive table outlines the application of various quantum chemical calculations to understand the 6,6-difluoro-1,4-diazepane molecule.
Molecular Modeling and Docking Studies for Structure-Based Design in Research
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives designed to act as inhibitors for various biological targets, including enzymes and receptors. nih.govresearchgate.net The 6,6-difluoro-1,4-diazepane framework is an attractive candidate for structure-based drug design due to the unique properties conferred by the fluorine atoms. Molecular modeling and docking are essential computational techniques used to explore this potential. univ-tlemcen.dzscifiniti.com
In docking simulations, the conformationally restricted nature of the difluorinated ring is a significant advantage. It reduces the entropic penalty upon binding to a target protein, as the molecule has fewer low-energy conformations to sample. The fluorine atoms can also participate in specific non-covalent interactions within a protein's binding pocket, acting as weak hydrogen bond acceptors or engaging in favorable orthogonal multipolar interactions with backbone amides. These interactions can enhance binding affinity and selectivity. Docking studies allow researchers to virtually screen the compound against libraries of biological targets and to rationally design derivatives with improved binding characteristics. researchgate.netmdpi.com
| Docking Study Parameter | Application to 6,6-Difluoro-1,4-diazepane | Example Detail |
| Target Protein | An enzyme or receptor with a well-defined binding pocket (e.g., a kinase, protease, or GPCR). | Human Kallikrein 7 (KLK7), as an example target for diazepane-based inhibitors. nih.gov |
| Ligand Preparation | Generation of the low-energy 3D conformer of the molecule. | The twist-chair conformation identified via conformational analysis would be used as the starting geometry. |
| Binding Site Residues | Amino acids lining the active site pocket. | Hydrophobic residues (e.g., Leu, Val) and polar residues (e.g., Ser, Asn) that can interact with the ligand. |
| Predicted Interactions | Hydrogen bonds, hydrophobic interactions, electrostatic interactions. | The diazepane nitrogens can act as hydrogen bond donors/acceptors; the CF2 group can interact with polar residues. |
| Scoring Function | Estimation of binding affinity (e.g., in kcal/mol). | Provides a quantitative prediction of how tightly the compound might bind to the target. |
This interactive table illustrates a hypothetical molecular docking workflow for 6,6-Difluoro-1,4-diazepane in a research context.
Spectroscopic and Diffraction Techniques in Elucidating Molecular Structure and Geometry
A combination of spectroscopic and diffraction methods is essential for the unambiguous characterization of the molecular structure and geometry of 6,6-difluoro-1,4-diazepane dihydrobromide.
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure in the solid state. nih.gov This technique would provide definitive data on bond lengths, bond angles, and torsional angles, confirming the preferred ring conformation (e.g., twist-chair). It would also reveal the packing of the molecules in the crystal lattice and the nature of the hydrogen bonding involving the bromide counter-ions and the protonated nitrogen atoms. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy in solution provides detailed information about the connectivity and chemical environment of atoms.
¹H NMR: The spectrum would be complex. Protons on the carbons adjacent to the CF2 group (C5 and C7) would exhibit splitting not only from neighboring protons but also from through-bond coupling to the two fluorine atoms (²JH-F), resulting in intricate multiplets.
¹³C NMR: The signal for the C6 carbon would be split into a triplet by the two directly attached fluorine atoms (¹JC-F). The signals for the adjacent C5 and C7 carbons would also likely appear as triplets due to two-bond coupling (²JC-F).
¹⁹F NMR: A single resonance would be expected for the two chemically equivalent fluorine atoms, which would be split into a multiplet by the four protons on the adjacent C5 and C7 carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (from the protonated amines), C-H stretching, and, most importantly, strong C-F stretching vibrations would be readily identifiable.
| Technique | Expected Observation for this compound | Information Provided |
| X-ray Crystallography | Precise atomic coordinates, bond lengths (e.g., C-F, C-N), and angles. | Definitive solid-state 3D structure and ring conformation. nih.gov |
| ¹H NMR | Complex multiplets for protons at C5 and C7 due to H-H and H-F coupling. | Confirms the proton environment and proximity to fluorine atoms. |
| ¹³C NMR | Triplet for C6 (¹JC-F) and triplets for C5/C7 (²JC-F). | Unambiguously identifies the fluorinated carbon and its neighbors. |
| ¹⁹F NMR | One multiplet signal. | Confirms the presence of the CF2 group and shows coupling to adjacent protons. |
| IR Spectroscopy | Strong absorption bands in the 1100-1000 cm⁻¹ region. | Confirms the presence of C-F bonds. |
This interactive table summarizes the key analytical techniques and their expected findings for the structural elucidation of this compound.
Strategic Applications of 6,6 Difluoro 1,4 Diazepane Dihydrobromide in Organic Synthesis and Chemical Space Exploration
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The gem-difluoro group in 6,6-difluoro-1,4-diazepane (B3143573) dihydrobromide imparts unique stereoelectronic properties that make it an attractive starting material for the synthesis of complex molecules. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of adjacent functional groups, enabling selective chemical transformations. The diazepane ring itself provides a flexible yet constrained scaffold that can be further elaborated.
Researchers have utilized this building block in multi-step syntheses to construct intricate molecular architectures. The amino groups of the diazepane ring serve as convenient handles for the introduction of various substituents through acylation, alkylation, and reductive amination reactions. These reactions allow for the systematic modification of the scaffold to explore structure-activity relationships. For instance, the synthesis of novel analogs of biologically active compounds often involves the incorporation of the difluorodiazepane core to enhance metabolic stability or binding affinity. researchgate.net
The synthesis of complex molecules often involves a series of reactions to build up the desired structure. The use of 6,6-difluoro-1,4-diazepane as a starting material can simplify these synthetic routes by providing a pre-formed, functionalized core.
| Target Molecule Class | Synthetic Strategy | Key Reactions | Potential Application |
|---|---|---|---|
| Novel Enzyme Inhibitors | Structure-based design incorporating the difluorodiazepane scaffold to mimic a transition state. | N-acylation, Suzuki coupling | Therapeutics |
| Conformationally Restricted Peptidomimetics | Incorporation of the diazepane ring to constrain peptide backbone flexibility. | Peptide coupling, Ring-closing metathesis | Drug Discovery |
| Molecular Probes | Functionalization with reporter groups (e.g., fluorophores, biotin). | Amidation, Click chemistry | Chemical Biology |
Design and Synthesis of Novel Fluorinated Heterocyclic Scaffolds for Research Purposes
The 1,4-diazepane framework is a common motif in biologically active compounds. The introduction of a gem-difluoro group at the 6-position creates a novel scaffold with altered lipophilicity, basicity, and conformational preferences compared to its non-fluorinated counterpart. nih.gov This allows for the exploration of new areas of chemical space and the development of compounds with unique pharmacological profiles.
Synthetic chemists have developed various methods to modify the 6,6-difluoro-1,4-diazepane core, leading to a diverse range of new heterocyclic systems. nih.govsemanticscholar.org These modifications can involve expanding the ring system, fusing additional rings to the diazepane core, or introducing substituents with specific electronic or steric properties. The resulting novel fluorinated heterocyclic scaffolds serve as valuable tools for fundamental research in areas such as medicinal chemistry, materials science, and catalysis.
The synthesis of these novel scaffolds often requires the development of new synthetic methodologies to accommodate the unique reactivity of the fluorinated starting material. researchgate.net
Development of Chemical Probes and Ligands with Modified Properties
The gem-difluoro group can significantly impact the properties of a ligand, including its binding affinity, selectivity, and pharmacokinetic profile. nih.gov By replacing a methylene (B1212753) or carbonyl group with a difluoromethylene group, researchers can fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target. researchgate.net
This compound serves as a valuable starting point for the synthesis of chemical probes and ligands with such modified properties. nih.gov The diazepane nitrogen atoms can be functionalized to introduce pharmacophoric elements or reporter groups. The presence of the gem-difluoro group can enhance the metabolic stability of the resulting probes and ligands by blocking potential sites of oxidation. enamine.net Furthermore, the altered pKa of the amino groups due to the electron-withdrawing fluorine atoms can influence the binding interactions and cell permeability of the molecule. nih.gov
| Property | Effect of CF2 Group | Rationale |
|---|---|---|
| Lipophilicity (logP) | Increase | Fluorine is more lipophilic than hydrogen. |
| Basicity (pKa) of Amines | Decrease | Strong electron-withdrawing inductive effect of fluorine atoms. |
| Metabolic Stability | Increase | C-F bond is stronger than C-H bond, blocking oxidative metabolism. |
| Conformational Preference | Altered | Gauche effect and steric interactions involving the fluorine atoms. |
| Hydrogen Bond Acidity | Enhanced C-H acidity | Adjacent C-H bonds are polarized by the fluorine atoms. |
Role in Scaffold Hopping and Bioisosteric Replacement Strategies in Chemical Biology Research
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery aimed at identifying novel chemotypes with improved properties. patsnap.com The gem-difluoromethylene group is a well-established bioisostere for a carbonyl group, an ether oxygen, or a methylene group. researchgate.nettandfonline.com The 6,6-difluoro-1,4-diazepane scaffold can therefore be used to replace existing heterocyclic cores in known bioactive molecules.
This strategy allows medicinal chemists to explore new intellectual property space and to overcome liabilities associated with the original scaffold, such as poor metabolic stability or off-target effects. researchgate.net The unique conformational properties of the seven-membered diazepane ring, further influenced by the gem-difluoro group, can lead to novel binding modes and improved selectivity for the target protein. researchgate.net
The use of 6,6-difluoro-1,4-diazepane in scaffold hopping has led to the discovery of new classes of enzyme inhibitors and receptor modulators.
Application in the Construction of Diverse Chemical Libraries for Screening
The development of diverse chemical libraries is crucial for high-throughput screening campaigns to identify new lead compounds for drug discovery. scilit.com this compound is an ideal starting material for the construction of such libraries due to its facile functionalization at two distinct nitrogen atoms.
Using combinatorial chemistry approaches, a wide range of substituents can be introduced at the N1 and N4 positions, leading to a large and diverse collection of compounds. nih.gov The central 6,6-difluoro-1,4-diazepane core provides a common structural motif while the peripheral substituents explore a broad chemical space. These libraries can then be screened against various biological targets to identify novel hits with therapeutic potential.
The synthesis of these libraries can be carried out using solid-phase or solution-phase parallel synthesis techniques, allowing for the rapid generation of a large number of compounds. researchgate.net
Research Perspectives on the Chemical Reactivity and Derivatization of 6,6 Difluoro 1,4 Diazepane Dihydrobromide
Nucleophilic and Electrophilic Reactivity Profiles of the Diazepane Nitrogen Atoms
The two nitrogen atoms within the 1,4-diazepane ring are key centers for chemical reactivity. Their nucleophilicity and basicity are significantly modulated by the presence of the geminal difluoro group at the C6 position.
Nucleophilic Reactivity: The strong electron-withdrawing nature of the two fluorine atoms is expected to decrease the electron density on the nitrogen atoms through inductive effects. This reduction in electron density would, in turn, lower their nucleophilicity compared to a non-fluorinated 1,4-diazepane. Consequently, reactions with electrophiles, such as alkyl halides or acyl chlorides, may require more forcing conditions (e.g., stronger bases, higher temperatures) to proceed efficiently. The dihydrobromide salt form further reduces the nucleophilicity of the nitrogens due to protonation. For any reaction to occur at the nitrogen centers, deprotonation to the free amine would be a necessary first step.
Electrophilic Reactivity: While the nitrogen atoms are primarily nucleophilic, their reactivity towards electrophiles can be explored after derivatization. For instance, conversion of one of the nitrogen atoms to a suitable leaving group could pave the way for intramolecular reactions or reactions with external nucleophiles, although this is a less common reaction pathway for simple amines.
A comparative study of the reaction kinetics of 6,6-difluoro-1,4-diazepane (B3143573) with a standard electrophile versus its non-fluorinated counterpart would provide quantitative data on the impact of the geminal difluoro group on the nucleophilicity of the nitrogen atoms.
| Reaction Type | Expected Reactivity of 6,6-Difluoro-1,4-diazepane | Influencing Factors | Potential Electrophiles |
| N-Alkylation | Reduced compared to non-fluorinated analog | Inductive effect of CF2, Steric hindrance, Solvent | Alkyl halides, Tosylates, Mesylates |
| N-Acylation | Reduced compared to non-fluorinated analog | Inductive effect of CF2, Basicity of nitrogen | Acyl chlorides, Anhydrides |
| Michael Addition | Reduced compared to non-fluorinated analog | Inductive effect of CF2, Steric hindrance | α,β-Unsaturated carbonyls, Nitriles |
| Reductive Amination | Feasible with aldehydes/ketones | Reaction conditions (pH, reducing agent) | Aldehydes, Ketones |
Influence of Geminal Difluorine on Neighboring Group Participation and Reaction Stereochemistry
The concept of neighboring group participation (NGP), where a nearby functional group influences the rate and stereochemistry of a reaction, is a critical consideration. While fluorine is not a classic participating group due to the high strength of the C-F bond and the low polarizability of fluorine's lone pairs, its strong inductive effect can influence the stability of charged intermediates in adjacent positions.
It is unlikely that the fluorine atoms themselves would directly participate in forming a bridged intermediate (a fluoronium ion) in nucleophilic substitution reactions at adjacent carbons. However, the geminal difluoro group can exert a significant influence on the stereochemical outcome of reactions at the nitrogen atoms or other positions on the ring through steric and electronic effects. The conformational preference of the diazepane ring will be influenced by the bulky and electron-withdrawing CF2 group, which in turn could dictate the facial selectivity of approaching reagents.
For example, in reactions involving the formation of a chiral center at one of the nitrogen atoms, the geminal difluoro group could direct the incoming substituent to a specific face of the molecule, leading to a diastereoselective transformation.
Development of Functionalization Strategies for the Diazepane Ring
Functionalization of the 6,6-difluoro-1,4-diazepane scaffold is crucial for exploring its potential in various applications. Strategies would primarily focus on the two nitrogen atoms, but modifications to the carbon backbone could also be envisioned, although likely more challenging.
N-Functionalization:
Mono- and Di-alkylation/acylation: Selective mono-functionalization of one nitrogen atom in the presence of the other would be a key synthetic challenge. This could potentially be achieved by using protecting group strategies or by exploiting subtle differences in the reactivity of the two nitrogen atoms if the ring adopts a non-symmetrical conformation.
Reductive amination: This would allow for the introduction of a wide variety of substituents at the nitrogen atoms.
Urea (B33335) and Thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates would provide access to urea and thiourea derivatives, which are common motifs in bioactive molecules.
C-Functionalization: Direct functionalization of the carbon atoms of the diazepane ring is expected to be difficult. However, strategies involving ring-opening of a precursor followed by cyclization to form the difluorinated diazepane ring with desired substituents on the carbon backbone could be a viable, albeit longer, synthetic route.
Regioselective Modifications and Transformations of the Difluorinated Scaffold
For a symmetrically substituted 1,4-diazepane, the two nitrogen atoms are chemically equivalent. However, if a substituent is introduced on one of the nitrogen atoms, the two nitrogens become distinct, allowing for potential regioselective modifications.
For instance, after mono-acylation, the remaining NH group will be less nucleophilic due to the electron-withdrawing effect of the acyl group. This difference in reactivity could be exploited for subsequent regioselective reactions.
Furthermore, the conformation of the diazepane ring, influenced by the geminal difluoro group, could lead to one nitrogen atom being sterically more accessible than the other, providing another avenue for regioselective functionalization. Computational modeling could be employed to predict the most stable conformation of mono-substituted derivatives and thus guide synthetic efforts towards regioselective modifications.
| Strategy | Description | Potential Outcome |
| Protecting Group Chemistry | Orthogonal protecting groups (e.g., Boc, Cbz) could be used to differentiate the two nitrogen atoms. | Selective functionalization of N1 and N4. |
| Electronic Differentiation | Introduction of an electron-withdrawing group on one nitrogen atom deactivates it towards further electrophilic attack. | Stepwise, regioselective introduction of different substituents. |
| Steric Control | A bulky substituent on one nitrogen could hinder reaction at that site, favoring reaction at the less hindered nitrogen. | Regioselective functionalization based on steric accessibility. |
Emerging Research Frontiers and Challenges in Fluorinated Diazepane Chemistry
Innovative Synthetic Approaches to Highly Functionalized Difluorodiazepam Systems
The synthesis of highly functionalized difluorodiazepam systems, such as 6,6-Difluoro-1,4-diazepane (B3143573), presents unique challenges due to the need for precise control over the introduction of the gem-difluoro group. Traditional synthetic methods often lack the efficiency and selectivity required for creating complex, highly substituted analogs. Consequently, researchers are actively exploring innovative synthetic approaches that leverage modern catalytic methods and novel fluorinating reagents.
A significant area of advancement is the use of transition metal-catalyzed reactions . Catalysts based on palladium, copper, and silver have shown considerable promise in the formation of carbon-fluorine bonds and the construction of the diazepane ring. For instance, copper-catalyzed intramolecular C-N bond coupling reactions have been developed for the synthesis of benzodiazepine derivatives, a strategy that could be adapted for the synthesis of fluorinated 1,4-diazepanes. These methods offer the advantage of proceeding under mild reaction conditions with high functional group tolerance.
Asymmetric synthesis has also emerged as a critical tool for accessing enantioenriched difluorinated diazepanes. Chiral catalysts, particularly those based on transition metals, are employed to control the stereochemistry of the molecule during its formation. This is of paramount importance as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Silver-catalyzed asymmetric cycloaddition reactions have been successfully used to create chiral gem-difluorinated heterocycles with high enantioselectivity.
Furthermore, the use of fluorinated building blocks is a prevalent strategy. Instead of introducing fluorine atoms late in the synthetic sequence, pre-fluorinated starting materials are utilized. This approach can simplify the synthesis and avoid harsh fluorination conditions that may not be compatible with complex molecules. The development of novel and versatile fluorinated building blocks is an active area of research, providing chemists with a broader toolkit for the synthesis of diverse difluorinated diazepane analogs.
Recent research has also highlighted metal-free synthetic routes. For example, cascade strategies involving the reaction of enaminones with difluorocarbene precursors have been described for the synthesis of gem-difluorinated heterocycles under metal-free conditions. These innovative approaches are continually expanding the synthetic chemist's ability to create highly functionalized difluorodiazepam systems with precise control over their molecular architecture.
Advanced Spectroscopic and Analytical Techniques for In-Depth Characterization in Research
The detailed characterization of fluorinated diazepanes like 6,6-Difluoro-1,4-diazepane dihydrobromide is crucial for confirming their structure, purity, and conformational properties. The presence of fluorine atoms provides unique handles for certain analytical techniques, while also presenting specific challenges. A combination of advanced spectroscopic and analytical methods is typically employed for a comprehensive analysis.
Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of these compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Tandem mass spectrometry (MS/MS) techniques, such as those coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), are used to fragment the molecule and obtain structural information, which is particularly useful for identifying metabolites and degradation products in complex matrices.
The table below summarizes the key analytical techniques and the type of information they provide for the characterization of this compound.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Information on the number, connectivity, and chemical environment of hydrogen atoms. |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. |
| ¹⁹F NMR Spectroscopy | Direct observation and quantification of fluorine atoms, sensitive to the local electronic environment. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight determination and confirmation of the elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. |
| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths, angles, and conformation. |
Computational Design of Next-Generation Fluorinated Heterocycles with Targeted Chemical Behavior
Computational chemistry has become an integral part of modern drug discovery and materials science, enabling the in silico design of novel molecules with specific, targeted properties. In the context of fluorinated diazepanes, computational methods are employed to predict how the incorporation of fluorine will influence the molecule's behavior, thereby guiding synthetic efforts towards the most promising candidates.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules. chemistryviews.org DFT calculations can predict various molecular properties, including optimized geometries, conformational preferences, and electronic charge distributions. For fluorinated diazepanes, DFT can be used to understand how the strongly electronegative fluorine atoms affect the geometry of the seven-membered ring and the basicity of the nitrogen atoms. This information is crucial for predicting how the molecule will interact with biological targets.
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can model the conformational flexibility of the diazepane ring and how it is influenced by the gem-difluoro group. Understanding the conformational landscape of these molecules is essential, as it often dictates their biological activity. By simulating the molecule in different environments, such as in solution or interacting with a protein binding site, researchers can gain a deeper understanding of its behavior at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. For fluorinated diazepanes, QSAR can help identify the key structural features that are important for a desired biological effect, thereby guiding the design of more potent and selective analogs.
The following table outlines the application of these computational methods in the design of fluorinated heterocycles.
| Computational Method | Application in Fluorinated Heterocycle Design |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and dynamic behavior. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure. |
Overcoming Synthetic Challenges in Scalable Research Methodologies
The transition of a synthetic route from a small-scale laboratory setting to a larger, more practical scale for extensive research or preclinical studies is often fraught with challenges. This is particularly true for the synthesis of complex fluorinated molecules like this compound. Overcoming these hurdles requires a focus on developing robust, efficient, and safe synthetic methodologies.
A primary challenge in the scalable synthesis of fluorinated compounds is the handling of fluorinating reagents . Many traditional fluorinating agents are hazardous, corrosive, or require specialized equipment. The development and implementation of more benign and easier-to-handle fluorinating reagents is a key area of research. Additionally, ensuring the safety of the reaction on a larger scale is paramount, which often involves careful process optimization and engineering controls.
Reaction efficiency and purification are also critical considerations for scalability. Reactions that are high-yielding and produce minimal byproducts are more amenable to scale-up. The development of catalytic processes is often favored as they can reduce waste and improve atom economy. Furthermore, purification methods that are efficient and scalable, such as crystallization, are preferred over chromatographic techniques which can be costly and time-consuming on a large scale.
Flow chemistry has emerged as a powerful technology for addressing many of the challenges associated with scalable synthesis. chemistryviews.orgbeilstein-journals.orgvapourtec.comdurham.ac.uk In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This technology offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety due to the small reaction volumes at any given time, and the potential for continuous production. For fluorination reactions, flow chemistry can enable the use of hazardous reagents in a more controlled and safer manner.
The table below summarizes some of the key challenges and potential solutions in the scalable synthesis of fluorinated diazepanes.
| Challenge | Potential Solution |
| Hazardous Reagents | Development and use of benign fluorinating agents; implementation of robust safety protocols. |
| Reaction Efficiency | Optimization of reaction conditions; development of catalytic methods. |
| Purification | Development of non-chromatographic purification methods like crystallization. |
| Process Control and Safety | Implementation of flow chemistry for better control and enhanced safety. |
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to bromide release.
- Training : Mandatory safety exams (100% pass rate) for personnel, per institutional chemical hygiene plans .
How can membrane separation technologies improve purification of this compound?
Advanced Research Question
Nanofiltration (NF) membranes with MWCO ~300 Da can separate the product (MW ~299.21 g/mol) from smaller impurities. Optimize transmembrane pressure and solvent resistance (e.g., methanol-compatible membranes). Compare with traditional crystallization yields using DOE frameworks .
What mechanistic insights explain the enhanced reactivity of fluorine atoms in this compound?
Advanced Research Question
Fluorine’s electronegativity induces electron-withdrawing effects, polarizing the diazepane ring and increasing susceptibility to nucleophilic attack. Computational studies (NBO analysis) can quantify charge distribution, while kinetic isotope effects (²H/¹⁹F) probe transition-state geometry .
What interdisciplinary approaches integrate this compound into materials science applications?
Advanced Research Question
Combine synthetic chemistry with materials characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
